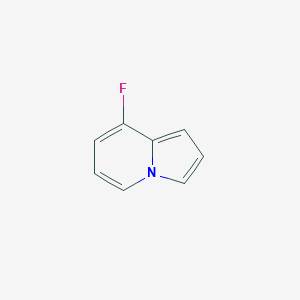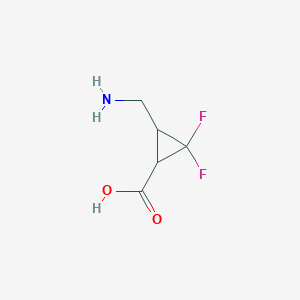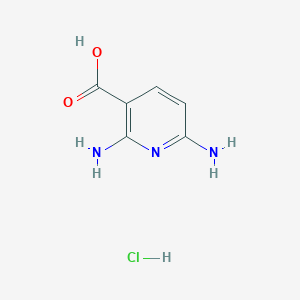
2,6-Diaminonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminonicotinic acid hydrochloride typically involves the nitration of nicotinic acid followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Diaminonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,6-Diaminonicotinic acid, such as its oxides, amines, and substituted compounds
科学的研究の応用
2,6-Diaminonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Diaminonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the carboxylic acid group.
2,6-Diaminobenzoic acid: Similar in structure but has a benzene ring instead of a pyridine ring.
2,6-Diamino-4-chloropyridine: Similar in structure but has a chlorine atom at the 4-position.
Uniqueness
2,6-Diaminonicotinic acid hydrochloride is unique due to its combination of amino and carboxylic acid functional groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
2,6-diaminopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2H,(H,10,11)(H4,7,8,9);1H |
InChIキー |
UOSNKHXQHWWBPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



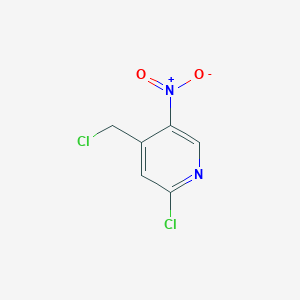
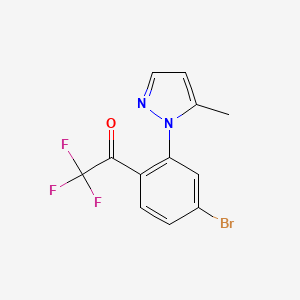
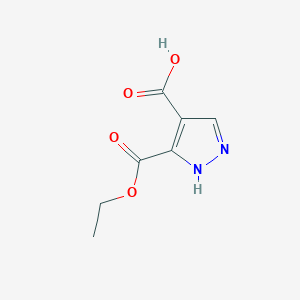
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

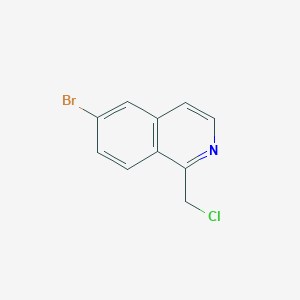
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
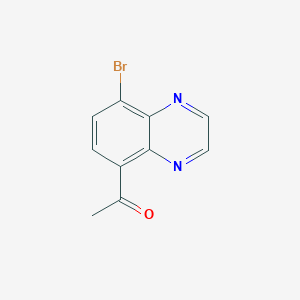
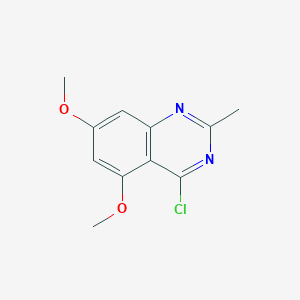
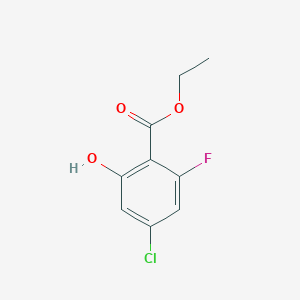
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
